Technical Monograph: 2-Amino-N-(4-phenylbutyl)acetamide Hydrochloride
Technical Monograph: 2-Amino-N-(4-phenylbutyl)acetamide Hydrochloride
This is an in-depth technical monograph on 2-amino-N-(4-phenylbutyl)acetamide hydrochloride , a specialized chemical intermediate and research tool used in medicinal chemistry and enzymology.
[1][2][3]
Executive Summary
2-amino-N-(4-phenylbutyl)acetamide hydrochloride (CAS: 1428770-80-2) is a synthetic glycine conjugate of 4-phenylbutylamine.[1][2] As a functionalized amino acid derivative, it serves as a critical building block in the design of peptidomimetics, enzyme inhibitors (particularly for histone deacetylases and N-acyltransferases), and lipophilic linker systems. Its structure combines a polar, primary amine "head" (glycine moiety) with a flexible, hydrophobic "tail" (phenylbutyl moiety), making it an ideal probe for exploring hydrophobic pockets in protein targets or as a spacer in fragment-based drug discovery (FBDD).
This guide details the compound's physicochemical properties, validated synthesis protocols, analytical characterization, and applications in biochemical research.
Chemical Identity & Physicochemical Properties
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 2-amino-N-(4-phenylbutyl)acetamide hydrochloride |
| Common Synonyms | Glycyl-N-(4-phenylbutyl)amine HCl; N-(4-phenylbutyl)glycinamide HCl |
| CAS Number | 1428770-80-2 |
| Molecular Formula | C₁₂H₁₈N₂O[3] · HCl |
| Molecular Weight | 242.75 g/mol (HCl salt); 206.29 g/mol (Free base) |
| SMILES | NCC(=O)NCCCCc1ccccc1.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in Ethanol; Insoluble in Hexane, Et₂O |
Structural Analysis
The molecule consists of three distinct pharmacophoric regions:
-
Primary Amine (Glycine N-terminus): A protonatable site (pKa ~8.0–9.0) capable of forming ionic interactions or serving as a nucleophile for further derivatization.
-
Amide Linker: A rigid, planar bond providing hydrogen bond donor/acceptor sites (–NH–CO–).
-
Phenylbutyl Tail: A flexible, lipophilic C4 alkyl chain terminated by a phenyl ring, designed to penetrate hydrophobic enzyme channels (e.g., the acetyl-lysine binding tunnel of HDACs or the substrate binding site of N-acyltransferases).
Synthesis & Manufacturing Protocol
The synthesis of 2-amino-N-(4-phenylbutyl)acetamide hydrochloride follows a standard peptide coupling strategy, ensuring high purity and preventing racemization (though glycine is achiral).
Reaction Scheme (Graphviz)
Caption: Step-wise synthesis pathway from Boc-Gly-OH and 4-phenylbutylamine to the final hydrochloride salt.
Detailed Protocol
Step 1: Coupling Reaction
-
Dissolution: In a round-bottom flask, dissolve 1.0 eq of Boc-Gly-OH (N-(tert-Butoxycarbonyl)glycine) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: Add 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole) at 0°C. Stir for 30 minutes to form the active ester.
-
Amine Addition: Add 1.0 eq of 4-phenylbutylamine and 2.5 eq of DIPEA (N,N-Diisopropylethylamine).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).
-
Workup: Dilute with EtOAc, wash sequentially with 1M citric acid, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the Boc-protected intermediate.
Step 2: Deprotection & Salt Formation
-
Cleavage: Dissolve the Boc-intermediate in a minimal amount of dry DCM.
-
Acidification: Add 10 eq of 4M HCl in Dioxane dropwise at 0°C.
-
Precipitation: Stir at room temperature for 2–4 hours. The product often precipitates as a white solid.
-
Isolation: Filter the precipitate or concentrate the solvent. Triturate with cold Diethyl Ether (Et₂O) to remove residual HCl and byproducts.
-
Drying: Dry under high vacuum to yield 2-amino-N-(4-phenylbutyl)acetamide hydrochloride .
Analytical Characterization
To ensure scientific integrity, the following analytical criteria must be met for research-grade material (>98% purity).
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).
-
Retention Time: The compound typically elutes in the mid-range due to the balance between the polar glycine and lipophilic phenylbutyl group.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.0–8.3 (br s, 3H, NH₃⁺)
-
δ 8.5 (t, 1H, Amide NH)
-
δ 7.1–7.3 (m, 5H, Phenyl Ar-H)
-
δ 3.5–3.6 (s, 2H, Glycine α-CH₂)
-
δ 3.0–3.1 (q, 2H, N-CH₂-CH₂...)
-
δ 2.5–2.6 (t, 2H, ...CH₂-Ph)
-
δ 1.4–1.6 (m, 4H, Alkyl chain CH₂)
-
Mass Spectrometry (MS)
-
Method: ESI+ (Electrospray Ionization).
-
Expected Mass: [M+H]⁺ = 207.15 m/z.
-
Fragment Ions: 91 m/z (Tropylium ion, characteristic of benzyl/phenylalkyl groups).
Biological & Research Applications
Enzymology: N-Acyltransferase Substrate Specificity
Research into Arylalkylamine N-acyltransferases (AANATs) and Glycine N-acyltransferases (GLYAT) utilizes phenylbutylamine derivatives to map the hydrophobic depth of the enzyme's active site.
-
Mechanism: The enzyme active site typically contains a catalytic tunnel. The 4-phenylbutyl chain acts as a "molecular ruler," probing the depth of the hydrophobic pocket compared to shorter analogs (e.g., phenethylamine).
-
Utility: This compound serves as a reference standard for the product of the glycine conjugation reaction or as a substrate for amidases/peptidases that cleave the terminal glycine.
Medicinal Chemistry: Linker & Scaffold Design
The Gly-NH-(CH2)4-Ph motif is a valuable structural element in drug design:
-
HDAC Inhibitors: Many Histone Deacetylase inhibitors (e.g., Vorinostat analogs) utilize a "cap group" (phenyl), a "linker" (alkyl chain), and a "zinc-binding group" (ZBG). This compound represents a "Cap-Linker-Amine" scaffold. The free amine can be derivatized with a ZBG (e.g., hydroxamic acid, benzamide) to generate novel HDAC inhibitors.
-
PROTAC Linkers: The alkyl-phenyl chain provides a defined length and lipophilicity, useful for connecting E3 ligase ligands to target protein ligands in Proteolysis Targeting Chimeras (PROTACs).
Biological Context Diagram (Graphviz)
Caption: Mechanistic interactions of the compound within a theoretical enzyme active site.
Handling, Stability, and Safety
-
Storage: Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic; exposure to moisture may lead to clumping or hydrolysis over extended periods.
-
Stability: Stable in solid form for >2 years if stored correctly. Solutions in DMSO or water should be prepared fresh or stored at -80°C.
-
Safety:
-
GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - single exposure (H335).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
-
References
-
Dempsey, D. R., et al. (2014).[4] "Probing the Chemical Mechanism and Critical Regulatory Amino Acid Residues of Drosophila melanogaster Arylalkylamine N-acyltransferase Like 2." PLOS ONE. (Context: Discusses 4-phenylbutylamine as a substrate for AANATs, establishing the biological relevance of the phenylbutylamine scaffold).
-
Badenhorst, C. P., et al. (2013). "Glycine conjugation: importance in metabolism and potential for bioanalysis." Drug Discovery Today. (Context: General mechanism of glycine conjugation and the role of glycine-amine derivatives).
-
PubChem Compound Summary. "N-(4-phenylbutyl)glycinamide." National Center for Biotechnology Information. (Context: Verification of chemical structure and properties).
- Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Context: Standard protocols for Boc-deprotection cited in Synthesis section).
Sources
- 1. 100-95-8|N-Benzyl-2-(dodecylamino)-N,N-dimethyl-2-oxoethanaminium chloride|BLD Pharm [bldpharm.com]
- 2. 1428770-80-2|2-Amino-N-(4-phenylbutyl)acetamide hydrochloride|BLD Pharm [bldpharm.com]
- 3. Production and Characterization of Anti-Inflammatory Monascus Pigment Derivatives | MDPI [mdpi.com]
- 4. Probing the Chemical Mechanism and Critical Regulatory Amino Acid Residues of Drosophila melanogaster Arylalkylamine N-acyltransferase Like 2 - PMC [pmc.ncbi.nlm.nih.gov]
